オレオイルプロリン

概要

説明

N-オレオイルプロリンは、アミド結合によって脂肪酸アシル基が第一アミンに結合したN-アシルアミド類に属する化合物です。具体的には、プロリンのオレイン酸アミドです。 この化合物は、ウシ脳抽出物とショウジョウバエの幼虫で検出されています 。 これは、界面活性剤としての特性で知られており、さまざまな生理学的プロセスにおける役割について研究されています .

科学的研究の応用

N-Oleoyl Proline has been extensively studied for its applications in various fields:

作用機序

N-オレオイルプロリンの作用機序には、特にTRPV1の一過性受容体電位チャネルとの相互作用が含まれます 。これらのチャネルは、痛覚や炎症など、さまざまな生理学的プロセスに関与しています。 N-オレオイルプロリンは、これらのチャネルの活性を調節し、細胞シグナル伝達経路に影響を与えるアゴニストとして作用します .

6. 類似の化合物との比較

N-オレオイルプロリンは、特定の脂肪酸アシル基とプロリン部分により、N-アシルアミドの中でユニークです。類似の化合物には以下が含まれます。

N-パルミトイルプロリン: 抗菌活性が高く、濡れ性が良好です.

N-ラウロイルプロリン: 優れた発泡性とカルシウム耐性で知られています.

N-オレオイルタウリン: 界面活性剤としての特性を持つ別のN-アシルアミン.

N-オレオイルプロリンは、その優れた表面活性と脂質シグナル伝達における役割により、研究と工業の両方の用途において貴重な化合物となっています .

Safety and Hazards

Safety measures for handling proline, a component of Oleoyl proline, include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

Future research on proline metabolism in stressed plants needs to be supported to finally understand its molecular and physiological function under stress . The implications of proline accumulation in plants under abiotic stress induced by soil degradation factors need to be understood more comprehensively .

生化学分析

Biochemical Properties

Oleoyl proline plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and signaling. It interacts with enzymes such as fatty acid amide hydrolase, which is responsible for its degradation . Additionally, oleoyl proline has surfactant properties, with a critical micelle concentration of 4.8 µM . This property suggests its potential role in modulating membrane dynamics and interactions with other lipids and proteins.

Cellular Effects

Oleoyl proline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In a preclinical model of pain, mice lacking fatty acid amide hydrolase exhibited decreased levels of oleoyl proline in the lumbar spinal cord after capsaicin administration . This indicates that oleoyl proline may play a role in pain modulation and inflammatory responses. Additionally, its surfactant properties suggest potential effects on membrane fluidity and cellular uptake of other molecules.

Molecular Mechanism

At the molecular level, oleoyl proline exerts its effects through interactions with specific biomolecules. It binds to fatty acid amide hydrolase, leading to its degradation . This interaction is crucial for regulating the levels of oleoyl proline in the body. Furthermore, oleoyl proline’s surfactant properties may influence the organization of lipid bilayers, affecting membrane-associated processes and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oleoyl proline can change over time due to its stability and degradation. Studies have shown that oleoyl proline is stable under certain conditions, but its levels can decrease over time due to enzymatic degradation by fatty acid amide hydrolase . Long-term effects on cellular function have been observed, particularly in the context of pain modulation and inflammatory responses.

Dosage Effects in Animal Models

The effects of oleoyl proline vary with different dosages in animal models. In preclinical studies, varying doses of oleoyl proline have been administered to assess its impact on pain and inflammation . Higher doses may lead to more pronounced effects, but there is also a potential for toxic or adverse effects at very high doses. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

Oleoyl proline is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as fatty acid amide hydrolase, which catalyzes its degradation . This interaction is essential for maintaining the balance of oleoyl proline levels in the body. Additionally, oleoyl proline may influence metabolic flux and metabolite levels, particularly in the context of lipid signaling and energy homeostasis.

Transport and Distribution

Within cells and tissues, oleoyl proline is transported and distributed through interactions with specific transporters and binding proteins. Its surfactant properties suggest that it may associate with lipid bilayers and influence membrane dynamics . This association can affect its localization and accumulation within different cellular compartments, potentially impacting its biological activity.

Subcellular Localization

Oleoyl proline’s subcellular localization is influenced by its interactions with lipid bilayers and specific targeting signals. It may localize to membranes, where it can modulate membrane-associated processes and signaling pathways . Post-translational modifications and targeting signals may direct oleoyl proline to specific compartments or organelles, affecting its activity and function within the cell.

準備方法

化学反応の分析

N-オレオイルプロリンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて行うことができます。

還元: 還元反応には、水素化リチウムアルミニウムなどの試薬を使用する可能性があります。

置換: N-オレオイルプロリンは、適切な試薬を使用してオレオイル基を他のアシル基に置換する置換反応を起こすことができます.

これらの反応で使用される一般的な試薬および条件には、ジメチルホルムアミド(DMF)やエタノールなどの有機溶媒、および炭素上のパラジウムなどの触媒があります。 これらの反応から生成される主な生成物には、さまざまな脂肪酸アシル基を持つ修飾されたN-アシルアミドが含まれます .

4. 科学研究アプリケーション

N-オレオイルプロリンは、さまざまな分野での用途について広く研究されています。

類似化合物との比較

N-Oleoyl Proline is unique among N-acylamides due to its specific fatty acyl group and proline moiety. Similar compounds include:

N-Palmitoyl Proline: Exhibits higher antimicrobial activity and good wetting ability.

N-Lauroyl Proline: Known for its good foaming ability and calcium tolerance.

N-Oleoyl Taurine: Another N-acyl amine with surfactant properties.

N-Oleoyl Proline stands out due to its superior surface activity and its role in lipid signaling, making it a valuable compound in both research and industrial applications .

特性

IUPAC Name |

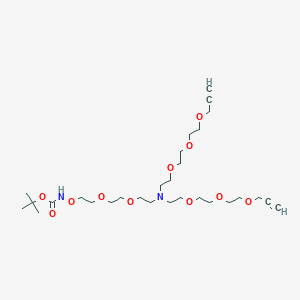

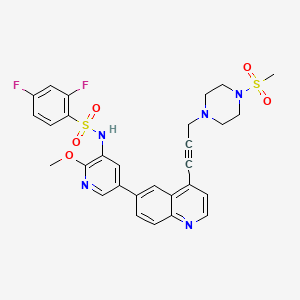

(2S)-1-[(Z)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)24-20-17-18-21(24)23(26)27/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9-/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCMZYCKACKLDL-YUQDSPFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107432-37-1 | |

| Record name | Oleoyl proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107432371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEOYL PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L912Z9FWYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)

![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)

![(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B609669.png)